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Compound of Interest

Compound Name: 2,3-Dichlorobenzoyl cyanide

Cat. No.: B194311

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-
dichlorobenzoyl cyanide, a key intermediate in the synthesis of pharmaceuticals, including
the anticonvulsant drug Lamotrigine. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis, offering a centralized
resource for the compound's spectral characteristics.

Executive Summary

2,3-Dichlorobenzoyl cyanide (CsH3CI2NO, CAS No: 77668-42-9) is a white to off-white
crystalline solid.[1] Its molecular structure, featuring a dichlorinated benzene ring attached to a
benzoyl cyanide moiety, gives rise to a distinct spectroscopic signature. This guide presents a
summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. While complete experimental spectra are not publicly available, this guide provides
predicted data based on the compound's structure and references to general spectroscopic
principles, alongside detailed experimental protocols for obtaining such data.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,3-Dichlorobenzoyl
cyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the three aromatic protons.

Chemical Shift (8) ppm Multiplicity Assighment
~7.8-8.0 Doublet of doublets Aromatic CH
~7.6-7.8 Triplet Aromatic CH
~7.4-7.6 Doublet of doublets Aromatic CH

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the eight
carbon atoms in the molecule.

Chemical Shift (6) ppm Assignment

~180-185 C=0 (Carbonyl)

~135-140 Quaternary aromatic C-Cl
~130-135 Quaternary aromatic C-C=0
~125-130 Aromatic CH

~115-120 C=N (Nitrile)

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dichlorobenzoyl cyanide is characterized by the absorption bands of
its key functional groups.
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Wavenumber (cm~?) Functional Group
~2220-2260 C=N (Nitrile) stretch
~1680-1700 C=0 (Aryl ketone) stretch
~1550-1600 C=C (Aromatic ring) stretch
~1000-1100 C-CI (Aryl chloride) stretch
~3000-3100 C-H (Aromatic) stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Ratio Interpretation

Molecular ion peak (M) with isotopic pattern for

~199/201/203 two chlorine atoms
~171/173 [M-COJ*

~144/146 [M-CO-CNJ*

~136 [M-CIJ*

~108 [M-CI-COJ*

~75 [CeH3]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2,3-
Dichlorobenzoyl cyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 2,3-Dichlorobenzoyl cyanide is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a 5 mm NMR
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tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0O
ppm).

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR, is used.

» 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key
parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition
time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise
ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. A larger number of
scans (typically several hundred to thousands) is required due to the low natural abundance
of the 13C isotope. A relaxation delay of 2-5 seconds is used.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like 2,3-Dichlorobenzoyl cyanide, the KBr pellet
method is commonly used. A small amount of the sample (1-2 mg) is finely ground with
about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into
a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a small amount of the solid sample is
placed directly on the ATR crystal.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The background spectrum of the KBr pellet or the empty ATR crystal is
recorded first. Then, the spectrum of the sample is recorded. Typically, 16 to 32 scans are
co-added to obtain a high-quality spectrum in the range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile organic
solvent. For LC-MS, a suitable mobile phase is used.

lonization: Electron lonization (El) is a common method for GC-MS, where the sample
molecules are bombarded with a high-energy electron beam. For LC-MS, softer ionization
techniques like Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI) are typically used.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The
fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 2,3-Dichlorobenzoyl cyanide.
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General Workflow for Spectroscopic Analysis of a Synthesized Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyanide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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